An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzyl Alcohol
An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-dimethoxybenzyl alcohol (DMBA), a key intermediate in various synthetic pathways. As drug development and organic synthesis demand a precise understanding of the materials involved, this document synthesizes critical data with practical insights into its handling, characterization, and reactivity.
Molecular Structure and Identification
2,6-Dimethoxybenzyl alcohol, with the CAS Number 16700-55-3, possesses a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] Its structure features a benzene ring substituted with a hydroxymethyl group and two methoxy groups at the ortho positions. This substitution pattern significantly influences its physical and chemical properties, distinguishing it from its other dimethoxybenzyl alcohol isomers.
Molecular Structure:
Figure 1: Chemical structure of 2,6-Dimethoxybenzyl alcohol.
Core Physical Properties
A summary of the key physical properties of 2,6-dimethoxybenzyl alcohol is presented in the table below. It is important to note that while the melting point is experimentally determined, some other values are predicted and should be considered as such.
| Property | Value | Source(s) |
| Melting Point | 55.5-56 °C | [1] |
| Boiling Point | 272.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White solid | [1] |
| pKa | 14.16 ± 0.10 (Predicted) | [1] |
The solid nature of 2,6-dimethoxybenzyl alcohol at room temperature is a key differentiator from some of its isomers, such as 2,5-dimethoxybenzyl alcohol, which is described as a colorless viscous liquid.[2] The melting point is a critical parameter for its purification by recrystallization and for its handling in synthesis.
Solubility Profile
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a straightforward method to assess the solubility of 2,6-dimethoxybenzyl alcohol in various solvents, which is a crucial first step in reaction setup and purification.
Objective: To qualitatively determine the solubility of 2,6-dimethoxybenzyl alcohol in a range of common laboratory solvents.
Materials:
-
2,6-Dimethoxybenzyl alcohol
-
Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of 2,6-dimethoxybenzyl alcohol to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Record the solubility as "soluble," "partially soluble," or "insoluble."
Figure 2: Workflow for qualitative solubility determination.
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and purity assessment of 2,6-dimethoxybenzyl alcohol. While a complete, verified set of spectra for this specific isomer is not consistently available across public databases, the expected spectral features can be inferred from the analysis of its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methoxy protons. Due to the symmetry of the molecule, the two methoxy groups should be equivalent, giving rise to a single sharp peak. The aromatic region will be characteristic of a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon, and the methoxy carbons. The two methoxy carbons and the two ortho-substituted aromatic carbons should be equivalent.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-dimethoxybenzyl alcohol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretch from the alcohol group, typically in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the methoxy and methylene groups, usually found between 2800-3100 cm⁻¹.
-
C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching vibration from the alcohol and ether linkages, typically in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, 2,6-dimethoxybenzyl alcohol is expected to show a molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[5][6]
Reactivity and Stability
2,6-Dimethoxybenzyl alcohol's reactivity is primarily dictated by the hydroxyl group and the electron-rich aromatic ring.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as esterification and conversion to the corresponding benzyl halide. For instance, it is used as a precursor in the synthesis of 2,6-dimethoxybenzyl bromide.[7]
-
Electrophilic Aromatic Substitution: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution.
-
Oxidation: Like other benzyl alcohols, it can be oxidized to the corresponding aldehyde or carboxylic acid.[8]
-
Photochemical Reactivity: Studies have shown that 2,6-dimethoxybenzyl alcohol is highly reactive in photosolvolysis reactions, undergoing photodehydroxylation to form a benzyl cation intermediate with a high quantum yield.[9]
-
Stability: While generally stable, prolonged exposure to strong oxidizing agents or high temperatures can lead to decomposition. It is recommended to store the compound in a cool, dry place.[1]
Applications in Synthesis
2,6-Dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis. Its derivatives, such as 2,6-dimethoxybenzyl ethers and esters, have been utilized as protecting groups in carbohydrate chemistry and other complex syntheses.[7] The electron-rich nature of the aromatic ring also makes it a useful precursor for further functionalization.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 2,6-dimethoxybenzyl alcohol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
References
-
Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]
-
Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2021). 2,6-Dimethoxybenzyl Bromide. [Link]
-
Muthusamy, R. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. [Link]
-
American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
FireDiamond. (n.d.). BENZYL ALCOHOL. [Link]
-
Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. J. Chem. Soc., Perkin Trans. 2, 1751-1756. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]
-
Kumar, M., Zheng, Z., Nishshanka, U., Xia, H., Weisbecker, C., & Attygalle, A. B. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(6), e4829. [Link]
-
PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
-
Sciencemadness Wiki. (2023). Benzyl alcohol. [Link]
-
US Pharmacopeia. (n.d.). Benzyl Alcohol. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). P-Methoxybenzyl Alcohol at BMRB. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. manavchem.com [manavchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 9. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
